1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one
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Overview
Description
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a piperazine ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring:
Synthesis of the pyrimidine ring: This step involves the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Coupling of the triazole and pyrimidine rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction time, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Materials Science: The unique structural features of this compound make it suitable for use in the design and development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used in chemical biology research to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one can be compared with other similar compounds, such as:
3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: This compound shares the triazolopyrimidine core but lacks the piperazine and phenylethanone moieties.
5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: This derivative has a similar triazolopyrimidine structure but different substituents, leading to distinct biological activities.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INONTEKKMVFDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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